1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone
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Overview
Description
The compound is a derivative of azetidinone, which is a type of β-lactam, a class of compounds containing a four-membered lactam . The “t-Butyldimethylsilyl” part refers to a tert-butyldimethylsilyl group, which is often used in organic chemistry as a protective group for alcohols .
Synthesis Analysis
While specific synthesis methods for “1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone” are not available, tert-butyldimethylsilyl ethers can be synthesized using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base . The reaction proceeds via N-tert-butyldimethylsilylimidazole, a very reactive silylating agent .Molecular Structure Analysis
The molecular structure of this compound would likely include a four-membered β-lactam ring from the azetidinone, with a vinyl group attached to one carbon. The tert-butyldimethylsilyl group would be attached to the nitrogen of the azetidinone .Chemical Reactions Analysis
In general, tert-butyldimethylsilyl ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions . The specific reactivity of “this compound” would depend on the exact structure and the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. In general, tert-butyldimethylsilyl ethers are stable and have good volatility, making them suitable for analysis by gas chromatography .Scientific Research Applications
Synthesis of Fused β-Lactams
1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone is utilized in the synthesis of novel fused β-lactams, which are important in the development of new antibiotics. For instance, Pearson and Tyler (1985) demonstrated its use in creating tetrahydro-6-oxo-1H-azeto azirino pyrazine derivatives, highlighting its role in exploring new antibacterial compounds (Pearson & Tyler, 1985).
Manufacturing Intermediates for β-Lactam Antibiotics
Kumobayashi et al. (1999) developed industrial processes for synthesizing key intermediates of carbapenems and 1β-methyl carbapenems antibiotics, where this compound played a crucial role (Kumobayashi, Miura, Sayo, & Saito, 1999).
Electrochemical Oxidation in Synthesis
Mori et al. (1988) employed this compound in an electrochemical oxidation process to synthesize optically pure 4-acetoxy-2-azetidinones, crucial intermediates for the synthesis of thienamycin and other β-lactam analogs (Mori, Kagechika, Tohjima, & Shibasaki, 1988).
Protecting Group Migration Studies
In 2003, Gérard and Marchand-Brynaert explored the chemistry of 1-t-butyldimethylsilyl-4-hydroxymethyl-2-azetidinone, a related compound, focusing on the protecting group migration, which is crucial for understanding the reactivity and stability of such molecules (Gérard & Marchand‐Brynaert, 2003).
Synthesis of Carbapenems
Sharma, Stoodley, and Whiting (1987) reported the synthesis of carbapenem antibiotics using t-butyl 2-ethoxycarbonylcarbapen-1-em-3-exo-carboxylate, derived from 4-vinylazetidin-2-one, demonstrating its utility in antibiotic synthesis (Sharma, Stoodley, & Whiting, 1987).
Catalytic Synthesis of Antibiotics
Park, Alberico, and Alper (1999) investigated the use of this compound in the asymmetric hydroformylation of 4-vinyl β-lactam, which is a key process in the synthesis of 1-methylcarbapenem antibiotics (Park, Alberico, & Alper, 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-4-ethenylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOSi/c1-7-9-8-10(13)12(9)14(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIIKHCRDAGGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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